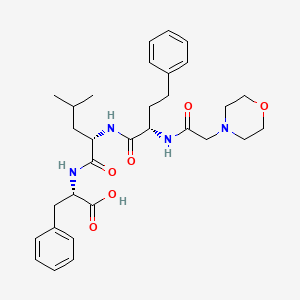
(S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid
説明
CFLZ-567 is a key intermediate for making carfilzomib.
作用機序
Target of Action
The primary target of (S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid, also known as CFLZ-567, is the proteasome . The proteasome is a protein complex that breaks down unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Mode of Action
CFLZ-567 acts as a selective proteasome inhibitor . It binds to the proteasome and inhibits its activity, preventing the breakdown of proteins . This can lead to an accumulation of proteins in the cell, which can trigger cell death, particularly in cancer cells that often rely on the proteasome to maintain their rapid cycle of cell division .
Biochemical Pathways
The inhibition of the proteasome by CFLZ-567 affects multiple biochemical pathways. One of the key pathways is the ubiquitin-proteasome pathway, which is responsible for the degradation of most intracellular proteins . By inhibiting the proteasome, CFLZ-567 disrupts this pathway, leading to an accumulation of ubiquitinated proteins . This can trigger apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of CFLZ-567’s action is the induction of cell death in cancer cells . By inhibiting the proteasome and disrupting protein homeostasis, it triggers apoptosis . This makes it a potential anti-cancer drug .
生化学分析
Biochemical Properties
The role of (S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid in biochemical reactions is primarily as a key intermediate in the synthesis of carfilzomib
Cellular Effects
The cellular effects of this compound are not directly studied, as it is an intermediate compound. Carfilzomib, the final product that this compound contributes to, is known to have significant effects on cells. It inhibits the proteasome, a complex that degrades unneeded or damaged proteins within the cell. This inhibition can lead to an accumulation of these proteins, disrupting cellular processes and leading to cell death, particularly in cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound is not directly known, as it is an intermediate compound. The final product, carfilzomib, acts by binding to the proteasome and inhibiting its function.
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not directly known, as it is an intermediate compound. The final product, carfilzomib, has been studied in animal models, and its effects can vary with different dosages.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not directly known, as it is an intermediate compound. The final product, carfilzomib, is involved in the ubiquitin-proteasome pathway.
Subcellular Localization
The subcellular localization of this compound is not directly known, as it is an intermediate compound. The final product, carfilzomib, acts at the proteasome, which is located in the cytoplasm and nucleus of cells.
特性
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O6/c1-22(2)19-26(30(38)34-27(31(39)40)20-24-11-7-4-8-12-24)33-29(37)25(14-13-23-9-5-3-6-10-23)32-28(36)21-35-15-17-41-18-16-35/h3-12,22,25-27H,13-21H2,1-2H3,(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVQDKORYUSPTQ-QKDODKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868540-16-3 | |
| Record name | L-Phenylalanine, (αS)-α-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















